molecular formula C19H26N2O6S B11543075 ethyl 2-({[(N-acetylvalyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[(N-acetylvalyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11543075
M. Wt: 410.5 g/mol
InChI Key: DRIWOXYIOZTLLM-UHFFFAOYSA-N
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Description

Ethyl 2-({[(N-acetylvalyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives.

Preparation Methods

The synthesis of ethyl 2-({[(N-acetylvalyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the microwave-assisted synthesis, which involves the reaction of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at elevated temperatures . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-({[(N-acetylvalyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2-({[(N-acetylvalyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H26N2O6S

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-acetamido-3-methylbutanoyl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H26N2O6S/c1-5-26-18(24)15-12-7-6-8-13(12)28-17(15)21-14(23)9-27-19(25)16(10(2)3)20-11(4)22/h10,16H,5-9H2,1-4H3,(H,20,22)(H,21,23)

InChI Key

DRIWOXYIOZTLLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC(=O)C(C(C)C)NC(=O)C

Origin of Product

United States

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